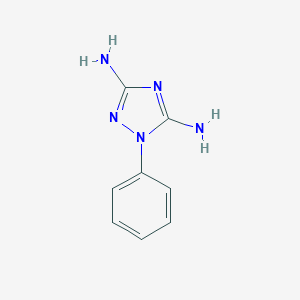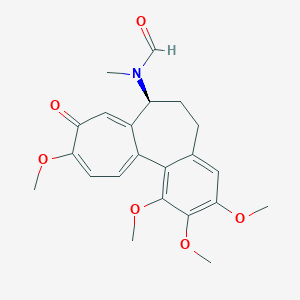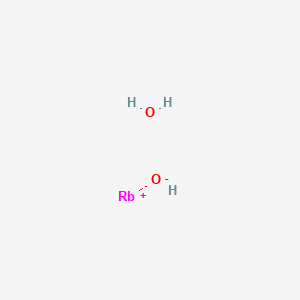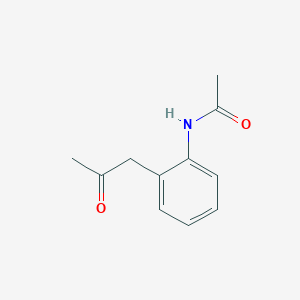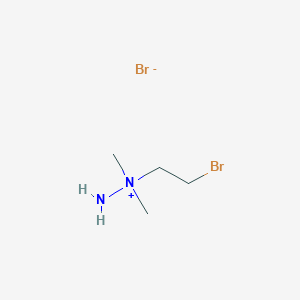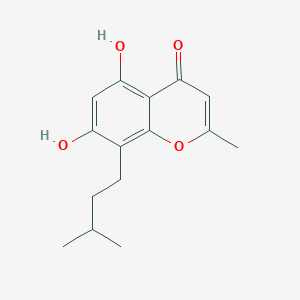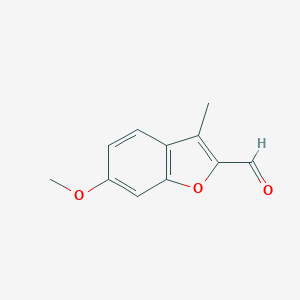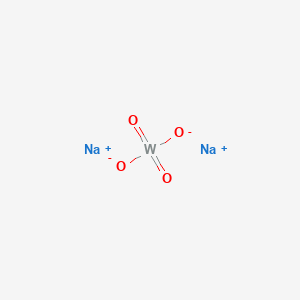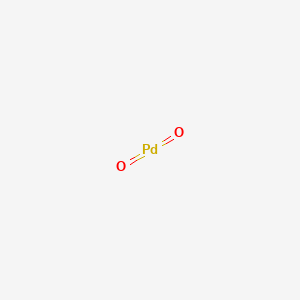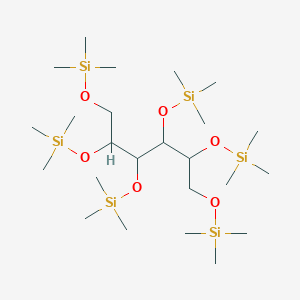
Trimethylsilyl-D-(+)-mannitol
描述
Trimethylsilyl-D-(+)-mannitol, also known as L-Sorbitol trimethylsilyl ether, is a derivative of sorbitol where the hydroxyl groups are replaced by trimethylsilyl groups. This modification enhances its volatility and stability, making it suitable for various analytical and synthetic applications. The molecular formula of this compound is C24H62O6Si6, and it has a molecular weight of 615.2585 .
准备方法
Synthetic Routes and Reaction Conditions
Trimethylsilyl-D-(+)-mannitol is typically synthesized through the silylation of sorbitol. The process involves reacting sorbitol with trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. The general reaction scheme is as follows:
[ \text{Sorbitol} + 6 \text{TMSCl} \rightarrow \text{this compound} + 6 \text{HCl} ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale silylation reactions using optimized conditions to maximize yield and purity. The process includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as distillation or chromatography to isolate the final product .
化学反应分析
Types of Reactions
Trimethylsilyl-D-(+)-mannitol undergoes various chemical reactions, including:
Oxidation: The trimethylsilyl groups can be oxidized to form silanols.
Reduction: Reduction reactions can target the silyl groups, converting them back to hydroxyl groups.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or ozone can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include silanols, hydroxyl derivatives, and various substituted compounds depending on the reagents used .
科学研究应用
Trimethylsilyl-D-(+)-mannitol has a wide range of applications in scientific research:
Chemistry: It is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) to enhance the volatility and detectability of polar compounds.
Biology: In biological studies, this compound is used to modify biomolecules for analytical purposes.
Medicine: It is employed in the synthesis of pharmaceutical intermediates and active compounds.
Industry: This compound is used in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of Trimethylsilyl-D-(+)-mannitol primarily involves its ability to act as a silylating agent. The trimethylsilyl groups can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is crucial in multi-step synthesis processes where selective reactivity is required. The molecular targets include hydroxyl groups on various substrates, and the pathways involve nucleophilic attack on the silicon atom, leading to the formation of stable silyl ethers .
相似化合物的比较
Trimethylsilyl-D-(+)-mannitol can be compared with other similar compounds such as:
- D-Glucitol, 6TMS derivative
- D-Mannitol, 6TMS derivative
- Galactitol, 6TMS derivative
- Sorbitol, hexakis-TMS
- Allitol, TMS
- Altritol, TMS
- Iditol, TMS
The uniqueness of this compound lies in its specific stereochemistry and the stability of its silyl groups, which make it particularly useful in analytical and synthetic applications .
属性
IUPAC Name |
trimethyl-[1,2,4,5,6-pentakis(trimethylsilyloxy)hexan-3-yloxy]silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H62O6Si6/c1-31(2,3)25-19-21(27-33(7,8)9)23(29-35(13,14)15)24(30-36(16,17)18)22(28-34(10,11)12)20-26-32(4,5)6/h21-24H,19-20H2,1-18H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USBJDBWAPKNPCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OCC(C(C(C(CO[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H62O6Si6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10333851 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
615.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14317-07-8 | |
| Record name | L-Sorbitol TMS | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10333851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B78414.png)


